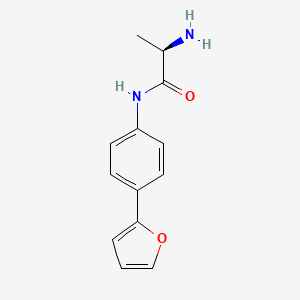

TAAR1 agonist 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12/h2-9H,14H2,1H3,(H,15,16)/t9-/m1/s1 |

InChI Key |

CEYXITCJCQGOGU-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery of Selective TAAR1 Agonist Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of TAAR1 as a Therapeutic Target

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders, particularly schizophrenia.[1][2][3] Unlike conventional antipsychotics that primarily act by antagonizing dopamine D2 receptors, TAAR1 agonists offer a fundamentally new mechanism of action.[4][5] TAAR1 is activated by endogenous trace amines like β-phenylethylamine (β-PEA) and tyramine, which are structurally related to classical monoamine neurotransmitters. The receptor is expressed in key brain regions associated with mood, cognition, and reward, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it modulates dopaminergic, serotonergic, and glutamatergic systems. This modulatory role, particularly its ability to attenuate excessive dopamine signaling, forms the basis of its therapeutic potential in conditions like schizophrenia. The development of selective TAAR1 agonists, such as Ulotaront (SEP-363856), represents a potential paradigm shift in treating psychosis, promising efficacy against positive, negative, and cognitive symptoms with a potentially more favorable side-effect profile.

Discovery Strategies for TAAR1 Agonists

The identification of novel and selective TAAR1 agonists has employed a range of strategies, from traditional screening to modern computational approaches.

-

High-Throughput Screening (HTS): Initial discovery efforts involved screening large compound libraries to identify "hits" with TAAR1 agonist activity. This approach led to the identification of initial chemical scaffolds, such as 2-benzylimidazolines.

-

Selective Optimization of Side Activities (SOSA): A productive strategy has been the re-examination of compounds known to interact with other monoaminergic receptors, such as adrenergic ligands. Given the structural similarities between the binding sites of these receptors and TAAR1, known compounds were modified to enhance TAAR1 affinity and selectivity while reducing their original activity. This led to the discovery of potent 2-aminooxazoline-based agonists.

-

Structure-Based and Computational Design: With the advent of high-resolution structures of TAAR1, computational methods like molecular docking and virtual screening have become instrumental. Researchers use homology models and, more recently, cryo-EM structures to screen virtual libraries and predict binding interactions, guiding the rational design of novel chemotypes. This has allowed for the exploration of diverse chemical scaffolds, including biguanides and pyrimidinone-benzimidazoles.

Key Chemical Classes of Selective TAAR1 Agonists

Medicinal chemistry efforts have led to the development of several distinct classes of TAAR1 agonists.

-

2-Aminooxazolines and Imidazolines: These represent some of the earliest and most well-characterized classes of potent and selective TAAR1 agonists. Compounds like RO5166017 and RO5256390 emerged from the optimization of adrenergic ligands.

-

Imidazoles: This class includes compounds such as RO5073012, which have also been extensively studied in preclinical models.

-

Urea and Amide Derivatives: More recent efforts have identified novel agonists based on a 4-(2-aminoethyl)piperidine core with urea or amide functionalities, such as compound AP163.

-

Ulotaront (SEP-363856): This clinical candidate represents a unique structural class and possesses a dual agonist profile at TAAR1 and the serotonin 5-HT1A receptor. It was discovered through a mechanism-independent, in vivo phenotypic screening platform.

Quantitative Data of Selected TAAR1 Agonists

The following tables summarize the in vitro functional potency and binding affinity of representative TAAR1 agonists.

Table 1: Functional Potency (EC₅₀) of Selective TAAR1 Agonists

| Compound | Chemical Class | Species | EC₅₀ (nM) | Assay Type | Reference(s) |

|---|---|---|---|---|---|

| Ulotaront (SEP-363856) | Novel Heterocycle | Human | 41 | cAMP Accumulation | |

| Ralmitaront (RO6889450) | Not Specified | Human | 22 (Partial Agonist) | Not Specified | |

| RO5256390 | 2-Aminooxazoline | Human | 5 | Not Specified | |

| RO5263397 | 2-Aminooxazoline | Human | 1.1 | cAMP Accumulation | |

| RO5073012 | Imidazole | Human | 13 | Not Specified | |

| AP163 | 4-(2-aminoethyl)piperidine | Human | 33 | Not Specified | |

| Guanabenz | Imidazoline | Human | ~2000 | cAMP Accumulation |

| Asenapine | Atypical Antipsychotic | Human | 274 | Not Specified | |

Table 2: Binding Affinity (Kᵢ) of Selected TAAR1 Agonists

| Compound | Species | Kᵢ (nM) | Radioligand | Reference(s) |

|---|---|---|---|---|

| Ulotaront (SEP-363856) | Human | 200 | [³H]-raclopride (D₂ screen) | |

| RO5256390 | Human | >10,000 (for D₂) | Not Specified | |

| RO5263397 | Human | >10,000 (for D₂) | Not Specified |

| Note: Direct radioligand binding data for TAAR1 is less common in initial discovery papers than functional data. Selectivity is often demonstrated by showing a lack of affinity for other receptors, such as the dopamine D₂ receptor. | | | | |

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Cascade

TAAR1 is canonically coupled to the Gαs protein, initiating a well-characterized signaling pathway upon agonist binding. Activation leads to adenylyl cyclase stimulation, resulting in the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including dopamine transporters (DAT), thereby modulating dopaminergic neurotransmission. There is also evidence for TAAR1 signaling through other pathways, including Gq proteins, Protein Kinase C (PKC), and the ERK1/2 pathway, suggesting a more complex signaling profile.

Caption: Canonical Gαs-cAMP signaling pathway activated by TAAR1 agonists.

Experimental Workflow: In Vitro Screening Cascade

The discovery and characterization of TAAR1 agonists typically follow a multi-step in vitro screening process to determine potency, selectivity, and mechanism of action.

Caption: A typical workflow for the in vitro screening of TAAR1 agonists.

Logical Relationship: Lead Optimization

Once initial hits are identified, a process of medicinal chemistry optimization begins. This iterative cycle aims to improve the compound's properties, including potency, selectivity, and drug-like characteristics (ADME).

Caption: Logical flow of the lead optimization process for TAAR1 agonists.

Detailed Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

This assay is the primary method for quantifying the functional agonism of compounds at the Gαs-coupled TAAR1.

-

Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) following compound application in cells expressing recombinant TAAR1.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 (hTAAR1).

-

Methodology (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Cell Plating: Seed HEK293-hTAAR1 cells into 384-well plates and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Remove culture medium from cells and add the diluted compounds. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

Signal Reading: After incubation, read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Plot the signal ratio against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value. A similar protocol can be adapted for BRET-based cAMP biosensors.

-

In Vivo Efficacy Model: MK-801-Induced Hyperactivity

This model is widely used to assess the potential antipsychotic-like activity of test compounds. MK-801 is an NMDA receptor antagonist that induces hyperlocomotion in rodents, a behavior considered analogous to certain positive symptoms of schizophrenia.

-

Objective: To determine if a TAAR1 agonist can attenuate the hyperlocomotor activity induced by MK-801.

-

Animals: Male C57BL/6J mice or Sprague-Dawley rats.

-

Methodology:

-

Acclimation: Acclimate animals to the testing room and the open-field activity chambers for at least 60 minutes before the experiment begins.

-

Compound Administration: Administer the test compound (e.g., 50B) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).

-

Pre-treatment Period: Allow a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Induction of Hyperactivity: Administer MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) to all animals except a vehicle control group.

-

Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

-

Data Analysis: Compare the total distance traveled between groups (Vehicle+Vehicle, Vehicle+MK-801, Compound+MK-801). A statistically significant reduction in locomotion in the compound-treated group compared to the Vehicle+MK-801 group indicates antipsychotic-like efficacy.

-

In Vivo Side-Effect Model: Catalepsy Assay

This assay assesses the potential for a compound to induce extrapyramidal symptoms (EPS), a common side effect of D2-antagonist antipsychotics.

-

Objective: To measure the induction of catalepsy, an immobile, wax-like posture, following compound administration.

-

Animals: Male Sprague-Dawley rats.

-

Methodology:

-

Compound Administration: Administer a high dose of the test compound, a positive control (e.g., haloperidol), or vehicle.

-

Testing Timepoints: At various time points post-administration (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

-

Bar Test: Gently place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.

-

Latency Measurement: Start a stopwatch and measure the time it takes for the animal to remove both paws and return to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the latency to descend across treatment groups. A significant increase in latency indicates the induction of catalepsy. Selective TAAR1 agonists are expected to be negative in this assay, demonstrating a lack of EPS liability.

-

Conclusion

The discovery of selective TAAR1 agonists marks a significant advancement in the field of neuropsychiatric drug development. Moving beyond the decades-old reliance on dopamine D2 receptor antagonism, these compounds offer a novel mechanism for modulating key neurotransmitter systems implicated in schizophrenia and other disorders. Through a combination of systematic screening, rational drug design, and innovative preclinical models, researchers have identified potent and selective molecules like Ulotaront that are now in late-stage clinical trials. The data gathered from detailed in vitro and in vivo protocols continue to validate TAAR1 as a promising target. The successful development of a TAAR1-based therapy would not only provide a new treatment option but could also fundamentally change our understanding and management of psychotic disorders.

References

- 1. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

in vitro characterization of TAAR1 agonist 1 pharmacology

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of TAAR1 Agonist SEP-363856

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and depression. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action, potentially leading to improved efficacy and a more favorable side-effect profile. This document provides a comprehensive technical overview of the in vitro pharmacological characterization of SEP-363856, a TAAR1 agonist with demonstrated clinical efficacy. The following sections detail its binding affinity, functional potency, and signaling profile, supported by detailed experimental protocols and pathway visualizations.

Quantitative Pharmacological Data

The in vitro profile of SEP-363856 was established through a series of binding and functional assays to determine its affinity, potency, and selectivity. All quantitative data are summarized below.

Receptor Binding Affinity

Binding affinities were determined using radioligand displacement assays. The data demonstrates that SEP-363856 exhibits high affinity for human TAAR1 and notable selectivity against a panel of other receptors, particularly the dopamine D2 receptor.

Table 1: Binding Affinity (Kᵢ) of SEP-363856 at Human TAAR1 and Selectivity Panel Receptors

| Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Human TAAR1 | [³H]-p-Tyramine | 5.5 ± 1.2 |

| Human Dopamine D2 | [³H]-Spiperone | >10,000 |

| Human Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 850 ± 95 |

| Human Adrenergic α₁ₐ | [³H]-Prazosin | 1,200 ± 150 |

| Human Histamine H₁ | [³H]-Pyrilamine | >5,000 |

Functional Activity

The functional potency and efficacy of SEP-363856 were assessed by measuring its ability to stimulate second messenger signaling pathways following receptor activation.

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of SEP-363856

| Assay Type | Downstream Signal | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) |

|---|---|---|---|

| cAMP Accumulation | Gαs Pathway | 15.2 ± 3.1 | 95 ± 8% |

| β-Arrestin 2 Recruitment | Arrestin Pathway | 125 ± 22 | 65 ± 11% |

Visualized Signaling and Experimental Workflows

Visual diagrams are provided to clarify the underlying biological pathways and experimental procedures.

TAAR1 Canonical Signaling Pathway

TAAR1 is predominantly coupled to the Gαs protein. Upon agonist binding, this initiates a signaling cascade resulting in the production of cyclic AMP (cAMP), a key intracellular second messenger.

Caption: Agonist activation of TAAR1 stimulates the Gαs-cAMP pathway.

Experimental Workflow: cAMP Accumulation HTRF Assay

The measurement of cAMP is a primary method for quantifying TAAR1 activation. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common, high-throughput method for this purpose.

Caption: Step-by-step workflow for the cAMP HTRF functional assay.

In Vitro Pharmacology Screening Cascade

Drug discovery employs a hierarchical screening strategy to efficiently identify and characterize promising compounds. This cascade prioritizes potent and selective molecules for further development.

Caption: Decision-making cascade for TAAR1 agonist identification.

Detailed Experimental Protocols

The following protocols provide the necessary detail for the replication of the key experiments described above.

Protocol: Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human TAAR1 are cultured to ~90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and centrifuged.

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer.

-

-

Assay Procedure:

-

The binding reaction is prepared in a 96-well plate, with each well containing:

-

50 µL of cell membrane preparation (10-20 µg protein).

-

50 µL of radioligand ([³H]-p-Tyramine) at a final concentration equal to its Kₑ.

-

50 µL of test compound (SEP-363856) at 10-12 different concentrations.

-

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM p-tyramine).

-

The plate is incubated for 60 minutes at room temperature with gentle agitation.

-

The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, followed by three washes with ice-cold wash buffer.

-

The filtermat is dried, and radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: cAMP Accumulation (HTRF) Assay

This protocol details the measurement of intracellular cAMP levels as a direct readout of Gαs-coupled receptor activation.

-

Cell Culture and Plating:

-

HEK293 cells expressing human TAAR1 are seeded into 384-well white assay plates at a density of 5,000-10,000 cells per well.

-

Plates are incubated for 24 hours at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with stimulation buffer.

-

Cells are incubated with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

-

The test compound (SEP-363856) is added at various concentrations, and the plate is incubated for 30 minutes at room temperature.

-

The reaction is stopped by adding the HTRF lysis buffer containing the HTRF reagents: cAMP-d2 (acceptor) and anti-cAMP-Eu³⁺ cryptate (donor).

-

The plate is incubated for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).

-

The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated for each well.

-

The data are normalized to the response of a reference agonist (e.g., isoproterenol) and plotted against the log concentration of the test compound.

-

The EC₅₀ and Eₘₐₓ values are determined using a four-parameter logistic non-linear regression model.

-

Conclusion

The in vitro pharmacological data for SEP-363856 consistently demonstrate that it is a potent and selective TAAR1 agonist. It binds to the human TAAR1 receptor with high affinity and acts as a full agonist in stimulating the canonical Gαs-cAMP signaling pathway. Crucially, it displays weak affinity for the dopamine D2 receptor and other off-targets, which is believed to contribute to its favorable safety profile. This distinct pharmacological profile, established through the rigorous in vitro characterization detailed in this guide, provides a strong basis for its therapeutic potential in treating neuropsychiatric disorders.

The Modern Agonist's Profile: A Technical Guide to TAAR1 Binding Affinity and Selectivity

For Immediate Release

[City, State] – In the evolving landscape of neuropsychiatric and metabolic drug discovery, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target. This technical guide offers an in-depth analysis of the binding affinity and selectivity profiles of key TAAR1 agonists, providing researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research and development programs.

This whitepaper delves into the quantitative data, experimental methodologies, and critical signaling pathways associated with TAAR1 agonism. By presenting a clear and detailed overview, this guide aims to facilitate a deeper understanding of the molecular interactions that govern the therapeutic potential of these novel compounds.

TAAR1 Agonist Binding Affinity and Selectivity: A Comparative Analysis

The therapeutic efficacy and safety profile of a TAAR1 agonist are intrinsically linked to its binding affinity for the receptor and its selectivity over other molecular targets, particularly other G-protein coupled receptors (GPCRs). High affinity ensures potent engagement with TAAR1, while high selectivity minimizes off-target effects that can lead to undesirable side effects.

This section presents a curated summary of binding affinity (Ki) and functional potency (EC50) data for prominent TAAR1 agonists. The data is compiled from a range of preclinical studies and presented in a standardized format to allow for direct comparison.

Table 1: Binding Affinity (Ki, nM) of Selected Agonists at Human TAAR1

| Compound | hTAAR1 Ki (nM) | Reference |

| RO5256390 | 4.1 | [1] |

| Ulotaront (SEP-363856) | ND | |

| RO5263397 | ND |

ND: Not Determined in the cited literature under these specific conditions. It is important to note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of β-phenylethylamine) at Human TAAR1

| Compound | hTAAR1 EC50 (nM) | Emax (%) | Reference |

| RO5256390 | 17 | 81 | [1] |

| Ulotaront (SEP-363856) | 180 | 109 | [2] |

| RO5263397 | 1.48 | 86.7 | [2] |

| Ralmitaront | 110.4 | 40.1 | [2] |

Table 3: Selectivity Profile of RO5256390

RO5256390 has been extensively profiled for its selectivity against a wide array of receptors, channels, and transporters. A study screened this compound against a panel of 112 receptors and other proteins, demonstrating a high degree of selectivity for TAAR1. For most of the tested targets, the inhibition was less than 50% at a concentration of 10 µM, indicating a selectivity of over 1000-fold for human TAAR1 (Ki = 4.1 nM). The table below highlights its affinity for a selection of key monoaminergic receptors to illustrate its selectivity.

| Target | Ki (nM) or % Inhibition @ 10µM | Selectivity Fold (vs. hTAAR1) | Reference |

| hTAAR1 | 4.1 | - | |

| Dopamine D1 | >10,000 | >2439 | |

| Dopamine D2 | >10,000 | >2439 | |

| Serotonin 5-HT1A | >10,000 | >2439 | |

| Serotonin 5-HT2A | >10,000 | >2439 | |

| Adrenergic α1A | >10,000 | >2439 | |

| Adrenergic α2A | >10,000 | >2439 | |

| Adrenergic β1 | >10,000 | >2439 | |

| Muscarinic M1 | >10,000 | >2439 | |

| Histamine H1 | >10,000 | >2439 |

This high selectivity underscores the potential of compounds like RO5256390 to exert their therapeutic effects primarily through TAAR1, thereby reducing the likelihood of off-target-mediated side effects commonly associated with less selective neuropsychiatric drugs.

Experimental Protocols: Methodologies for Affinity and Functional Profiling

The accurate determination of binding affinity and functional activity is paramount in the characterization of TAAR1 agonists. The following section provides detailed methodologies for the key in vitro assays used to generate the data presented in this guide.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for TAAR1.

Materials:

-

Cell Lines: HEK-293 cells stably expressing the TAAR1 of the desired species (e.g., human, mouse, rat).

-

Radioligand: A high-affinity TAAR1 ligand labeled with a radioisotope (e.g., [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine).

-

Test Compounds: TAAR1 agonists of interest.

-

Buffers and Reagents:

-

Cell culture medium (e.g., DMEM with supplements).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

-

Equipment:

-

Cell culture incubator.

-

Centrifuge.

-

Homogenizer (e.g., Polytron).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

-

Vacuum filtration manifold.

-

Scintillation counter.

-

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing TAAR1 to a high density.

-

Harvest the cells and wash them with ice-cold PBS.

-

Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a buffer containing a lower concentration of EDTA.

-

Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a BCA assay). Store the membrane preparations at -80°C.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Serial dilutions of the test compound.

-

The membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled TAAR1 ligand.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay for Determining Functional Agonism

The GTPγS binding assay is a functional assay that measures the activation of G-proteins, which is an early event in the GPCR signaling cascade. Agonist binding to a Gs- or Gi-coupled receptor like TAAR1 promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a TAAR1 agonist in stimulating G-protein activation.

Materials:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Radioligand: [35S]GTPγS.

-

Test Compounds: TAAR1 agonists.

-

Buffers and Reagents:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (to ensure G-proteins are in their inactive state at the start of the assay).

-

Unlabeled GTPγS (for determining non-specific binding).

-

-

Equipment: Same as for the radioligand binding assay.

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the following:

-

Assay buffer containing GDP.

-

Serial dilutions of the test compound.

-

The membrane preparation.

-

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction and Incubation:

-

Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate, as described for the radioligand binding assay.

-

Wash the filters with ice-cold wash buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

The efficacy of a test compound is often expressed relative to the Emax of a reference full agonist.

-

Visualizing TAAR1 Signaling and Experimental Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. TAAR1 is known to couple to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to diverse cellular responses. Additionally, TAAR1 signaling can involve other pathways, including the activation of Extracellular signal-Regulated Kinase (ERK).

Caption: Simplified TAAR1 signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.

Caption: Workflow of a radioligand binding assay.

GTPγS Binding Assay Workflow

This diagram outlines the procedural flow for a GTPγS binding assay to measure the functional agonism of a test compound at TAAR1.

Caption: Workflow of a GTPγS binding assay.

Conclusion

The development of potent and selective TAAR1 agonists represents a significant advancement in the pursuit of novel therapeutics for a range of central nervous system disorders. A thorough understanding of their binding affinity and selectivity profiles, gained through robust experimental methodologies, is critical for their successful translation from preclinical discovery to clinical application. This technical guide provides a foundational resource for researchers in this exciting field, offering a consolidated view of the key data and protocols necessary to drive innovation and accelerate the development of the next generation of TAAR1-targeted therapies.

References

An In-depth Technical Guide to TAAR1 Agonist Downstream Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant therapeutic target for a range of neuropsychiatric and metabolic disorders.[1][2][3][4] As a G protein-coupled receptor (GPCR), TAAR1 activation by agonists initiates a complex network of intracellular signaling cascades that modulate key neurotransmitter systems, including dopamine, serotonin, and glutamate.[5] This guide provides a detailed examination of the primary downstream signaling pathways, quantitative analysis of agonist activity, and the experimental protocols used to elucidate these mechanisms.

Core Signaling Pathways of TAAR1

TAAR1 is a versatile receptor capable of coupling to multiple G protein subtypes, leading to the activation of distinct downstream effector pathways. The primary signaling axes include the canonical Gαs/cAMP pathway, Gαq/PLC pathway, and β-arrestin-mediated signaling. Recent evidence also points to the involvement of the Gα13/RhoA pathway, particularly in response to amphetamine-like agonists.

The most well-characterized signaling cascade for TAAR1 is its coupling to the Gαs protein. Upon agonist binding, TAAR1 facilitates the exchange of GDP for GTP on the Gαs subunit, leading to its activation. The activated Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB) and other signaling proteins like ERK (Extracellular signal-regulated kinase). This pathway is crucial for TAAR1's role in modulating neuronal excitability and gene expression.

Figure 1: TAAR1 Gαs-cAMP-PKA Signaling Pathway.

TAAR1 can also couple to Gαq proteins, initiating a distinct signaling cascade. Activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC). PKC-mediated phosphorylation of various substrates can lead to dopamine transporter (DAT) internalization and reverse function (efflux).

Figure 2: TAAR1 Gαq-PLC-PKC Signaling Pathway.

Beyond G protein-dependent pathways, TAAR1 can signal through β-arrestin 2 (βArr2). This pathway is often engaged upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs). β-arrestin 2 recruitment to TAAR1 can lead to receptor desensitization and internalization, but it also serves as a scaffold for other signaling molecules, initiating a wave of G protein-independent signaling. This can involve the activation of kinases like ERK and the AKT/GSK3β pathway. TAAR1's interaction with the dopamine D2 receptor (D2R) appears to particularly influence β-arrestin 2 signaling, resulting in reduced D2R-dependent GSK3β activation.

Figure 3: TAAR1 β-Arrestin 2 Signaling Pathway.

Quantitative Analysis of TAAR1 Agonist Activity

The functional activity of TAAR1 agonists is typically quantified by measuring their potency (EC50) and efficacy (Emax) in specific signaling assays. These values are critical for comparing compounds and understanding their potential therapeutic profiles.

| Agonist | Species | Assay | Potency (EC50, nM) | Efficacy (Emax, % of control) | Reference |

| β-phenylethylamine (β-PEA) | Human | cAMP Accumulation | ~250 | Full Agonist | (Bunzow et al., 2001) |

| p-Tyramine | Human | cAMP Accumulation | ~300 | Full Agonist | (Bunzow et al., 2001) |

| Amphetamine | Human | cAMP Accumulation | ~100-500 | Potent Agonist | |

| RO5256390 | Human | cAMP Accumulation | ~10 | Full Agonist | |

| RO5263397 | Human | cAMP Accumulation | ~1-5 | Partial Agonist (~84%) | |

| RO5263397 | Mouse | cAMP Accumulation | ~1-5 | Partial Agonist (~31%) | |

| Ulotaront (SEP-363856) | Human | Gs Activation | Not specified | Agonist | |

| Cyclohexylamine (CHA) | Human | Gq Activation | Not specified | Selective Agonist |

Note: EC50 and Emax values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions used.

Experimental Protocols

Characterizing the signaling profile of a novel TAAR1 agonist requires a suite of well-defined experimental assays. Below are methodologies for key experiments.

This assay quantifies the production of cAMP following receptor activation, providing a direct measure of Gαs pathway engagement.

-

Cell Culture and Transfection:

-

Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transiently transfect cells with a plasmid encoding human or mouse TAAR1 using a lipid-based transfection reagent like Lipofectamine 2000. Plate cells in 96-well or 384-well plates 24 hours post-transfection.

-

-

Agonist Stimulation:

-

Prepare a serial dilution of the TAAR1 agonist in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Remove culture medium from cells, wash once with PBS, and add the agonist dilutions.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Detection (HTRF):

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced.

-

Plot the data using a non-linear regression model (log(agonist) vs. response) to determine EC50 and Emax values.

-

This assay measures the proximity between TAAR1 and β-arrestin 2, indicating G protein-independent signaling activation.

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with two plasmids: one encoding TAAR1 fused to a Renilla luciferase (Rluc) energy donor, and another encoding β-arrestin 2 fused to a yellow fluorescent protein (YFP) energy acceptor.

-

24 hours post-transfection, plate the cells in poly-D-lysine coated, white, clear-bottom 96-well microplates.

-

-

Assay Procedure:

-

Wash cells with PBS.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure baseline luminescence at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).

-

Add the TAAR1 agonist at various concentrations.

-

-

Data Acquisition and Analysis:

-

Measure luminescence at both wavelengths kinetically over 30-60 minutes.

-

Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio by dividing the YFP emission by the Rluc emission.

-

An increase in the BRET ratio signifies the recruitment of β-arrestin 2 to the receptor.

-

Plot the peak BRET ratio against the agonist concentration to determine potency and efficacy.

-

This assay detects the phosphorylation of key downstream signaling proteins like ERK and CREB, confirming pathway activation.

-

Cell Culture and Stimulation:

-

Plate TAAR1-expressing cells in 6-well plates and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Treat cells with the TAAR1 agonist at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated CREB (p-CREB).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and total CREB as loading controls.

-

Quantify band density using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

-

Experimental Workflow for Agonist Characterization

A logical workflow is essential for efficiently characterizing a novel TAAR1 agonist. The process typically moves from broad screening assays to more specific mechanistic studies.

Figure 4: Experimental Workflow for TAAR1 Agonist Characterization.

References

- 1. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

The Physiological Role of TAAR1 Activation by Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant modulator of monoaminergic neurotransmission, playing a crucial role in the regulation of dopamine, norepinephrine, and serotonin systems.[1] As a G protein-coupled receptor (GPCR), its activation by endogenous trace amines and synthetic agonists presents a novel therapeutic avenue for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and mood disorders.[2][3][4] This technical guide provides an in-depth overview of the physiological consequences of TAAR1 activation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Concepts of TAAR1 Function

TAAR1 is primarily an intracellular GPCR, though a small percentage is expressed on the cell surface.[1] Its activation initiates a cascade of intracellular events that ultimately modulate the activity of key neurotransmitter systems. Endogenous ligands for TAAR1 include trace amines such as β-phenethylamine, tyramine, and tryptamine, as well as some monoamine neurotransmitters like dopamine and serotonin, although with lower potency. A number of synthetic agonists have been developed with higher potency and selectivity, some of which are currently in clinical development.

The physiological effects of TAAR1 activation are multifaceted. A key function is the modulation of dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) activity. Activation of TAAR1 can lead to the inhibition of neurotransmitter uptake and can even promote their efflux, thereby increasing their concentration in the synaptic cleft. Furthermore, TAAR1 activation can reduce the firing rate of dopamine neurons, preventing a hyper-dopaminergic state. This modulation of the dopaminergic system is a key reason for the interest in TAAR1 agonists as potential antipsychotics that may offer a better side-effect profile compared to traditional dopamine D2 receptor antagonists.

Quantitative Data on TAAR1 Agonist Activity

The following tables summarize the in vitro binding affinities and functional potencies of various endogenous and synthetic TAAR1 agonists. These data are compiled from multiple sources and are intended for comparative purposes. Experimental conditions may vary between studies.

Table 1: Binding Affinities (Ki) of Agonists for TAAR1

| Compound | Receptor Species | Ki (nM) | Reference |

| RO5256390 | Mouse | 0.9 | |

| RO5256390 | Human | 5.7 | |

| EPPTB (Antagonist) | Mouse | High Affinity | |

| EPPTB (Antagonist) | Rat | Lower Affinity | |

| EPPTB (Antagonist) | Human | Lower Affinity |

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of TAAR1 Agonists in cAMP Assays

| Compound | Receptor Species | EC50 (nM) | Emax (% of Reference) | Reference Agonist | Source |

| Halostachine | Human | 74,000 | 104% | Phenethylamine | |

| Ulotaront | Human | 140 | 101% | - | |

| Ulotaront | Human | 38 | 109% | - | |

| Ralmitaront | Human | 110.4 | 40.1% | β-phenethylamine | |

| β-phenethylamine | Human | 147 | - | - | |

| RO5256390 | Multiple | - | 79-107% | β-phenethylamine | |

| RO5263397 | Multiple | - | 59-85% | β-phenethylamine | |

| S18616 | Human | 15 | >85% | Tyramine | |

| Compound 23 | Human | 23 | >85% | Tyramine | |

| LK00764 | Human | 4.0 | - | - |

Key Signaling Pathways of TAAR1 Activation

Activation of TAAR1 primarily leads to the stimulation of adenylyl cyclase via a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests coupling to other G proteins, such as Gαq and Gα13, leading to the activation of Protein Kinase C (PKC) and RhoA signaling pathways, respectively. Furthermore, downstream of these initial signaling events, the activation of the Extracellular signal-Regulated Kinase (ERK) pathway has been observed. TAAR1 activation can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Below are Graphviz diagrams illustrating these key signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TAAR1 agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for TAAR1 by measuring its ability to compete with a known radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the TAAR1 receptor of the desired species (e.g., human, mouse).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000-48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-labeled selective ligand), and a range of concentrations of the unlabeled test compound.

-

To determine non-specific binding, include a set of wells containing the membranes, radioligand, and a high concentration of a known non-radiolabeled TAAR1 ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay

This functional assay measures the ability of a TAAR1 agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in an appropriate medium.

-

For transient transfections, introduce the TAAR1 receptor plasmid and, optionally, a cAMP biosensor plasmid (e.g., using a BRET-based sensor) into the cells. For stable cell lines, this step is not necessary.

-

-

Assay Procedure:

-

Seed the transfected or stable cells into a 96-well plate.

-

On the day of the assay, replace the culture medium with a suitable assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the TAAR1 agonist to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a BRET (Bioluminescence Resonance Energy Transfer) based assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response model using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response observed).

-

Synaptosome Preparation and Use

Synaptosomes are isolated nerve terminals that retain much of their original structure and function, making them a valuable tool for studying synaptic processes.

General Protocol:

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., striatum) in an ice-cold, isotonic sucrose solution.

-

Homogenize the tissue using a Dounce or glass-Teflon homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,500-15,000 x g) to pellet the crude synaptosomal fraction (P2).

-

-

Purification (Optional):

-

For a higher purity preparation, the crude synaptosomal fraction can be further purified using a density gradient centrifugation (e.g., with Percoll or Ficoll).

-

-

Functional Assays:

-

Resuspend the synaptosomal pellet in an appropriate physiological buffer.

-

Synaptosomes can be used to study neurotransmitter uptake and release. For example, the effect of TAAR1 agonists on the uptake of radiolabeled neurotransmitters (e.g., [3H]-dopamine) or on depolarization-evoked neurotransmitter release can be measured.

-

In Vivo Microdialysis

This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in freely moving animals.

General Procedure:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

-

Perfusion and Sampling:

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane at the tip of the probe and into the perfusate.

-

Collect the dialysate samples at regular intervals.

-

-

Analysis:

-

Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

-

-

Data Interpretation:

-

Changes in the extracellular concentrations of neurotransmitters following the administration of a TAAR1 agonist can be monitored over time to assess its in vivo effects on neurotransmitter dynamics.

-

Conclusion

The activation of TAAR1 by agonists represents a compelling strategy for the modulation of monoaminergic systems, with significant therapeutic potential for a variety of neuropsychiatric conditions. This technical guide has provided a comprehensive overview of the physiological roles of TAAR1, supported by quantitative data on agonist activity, detailed signaling pathways, and established experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the function of this important receptor and to develop novel TAAR1-targeted therapeutics. The ongoing clinical trials of TAAR1 agonists will be critical in translating the promising preclinical findings into effective treatments for patients.

References

Probing the Preclinical Profile of TAAR1 Agonism: An In-depth Technical Guide to Exploratory Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical exploratory behavioral studies of a key Trace Amine-Associated Receptor 1 (TAAR1) agonist. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the core methodologies, quantitative data, and underlying signaling pathways associated with TAAR1 agonism. This document focuses on the well-characterized partial TAAR1 agonist, RO5263397, to illustrate the typical preclinical behavioral assessment pipeline for this class of compounds.

Core Data Presentation

The following tables summarize the quantitative findings from key behavioral studies investigating the effects of the TAAR1 agonist RO5263397.

Table 1: Effect of RO5263397 on Locomotor Activity in Rodents

| Species | Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |

| Mouse | Spontaneous Locomotion (Wild-Type) | Vehicle | - | Total Distance Traveled | No significant change |

| RO5263397 | 0.03, 0.1, 0.3 | Total Distance Traveled | Significant decrease at 0.1 and 0.3 mg/kg | ||

| Mouse | Spontaneous Hyperactivity (DAT-KO) | Vehicle | - | Total Distance Traveled | Baseline hyperactivity |

| RO5263397 | 0.03, 0.1, 0.3 | Total Distance Traveled | Dose-dependent suppression of hyperactivity | ||

| Rat | Nicotine-Induced Hyperlocomotion | Vehicle + Nicotine | - | Locomotor Activity | Increased locomotion |

| RO5263397 + Nicotine | 10 | Locomotor Activity | Dose-dependent decrease in nicotine-induced hyperlocomotion[1] |

Table 2: Antidepressant-like Effects of RO5263397 in the Forced Swim Test (FST) in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Change from Vehicle |

| Vehicle | - | ~150 | - |

| RO5263397 | 1 | ~90 | 40% decrease[2] |

| RO5263397 | 10 | ~80 | 47% decrease[2] |

| Fluoxetine (comparator) | 10 | ~85 | 43% decrease |

Note: Absolute values are approximated from graphical data for illustrative purposes. The percentage change is the key reported finding.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the experimental context.

Locomotor Activity Assay

Objective: To assess the effect of a TAAR1 agonist on spontaneous and drug-induced locomotor activity in rodents.

Apparatus: Standard locomotor activity chambers equipped with infrared beams to automatically track animal movement.

Procedure:

-

Habituation: Individually house animals in the testing room for at least 1 hour before the experiment. On the test day, place each animal in a locomotor activity chamber for a 30-minute habituation period.

-

Drug Administration: Following habituation, administer the TAAR1 agonist (e.g., RO5263397) or vehicle via the specified route (e.g., intraperitoneal injection). For drug-induced hyperactivity models, a psychostimulant (e.g., nicotine) is administered at a predetermined time point.

-

Data Collection: Immediately after administration, return the animals to the chambers and record locomotor activity for a predefined period (e.g., 90 minutes). Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of a TAAR1 agonist.

Apparatus: A cylindrical container (e.g., 50 cm high x 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet (typically 30 cm for rats)[3].

Procedure:

-

Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session[4]. This initial exposure induces a state of immobility in the subsequent test. After the session, remove the rat, dry it with a towel, and return it to its home cage.

-

Drug Administration (Day 2): Administer the TAAR1 agonist (e.g., RO5263397) or vehicle orally (p.o.) at a specified time before the test session (e.g., 60 minutes).

-

Test Session (Day 2): Place the animal back into the swim cylinder for a 5-minute test session. Record the session for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of motion, with the animal making only small movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the different treatment groups using statistical methods such as one-way ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a TAAR1 agonist.

Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral center chamber.

Procedure:

-

Pre-Conditioning (Day 1): Place each animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-20 minutes). Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one of the conditioning chambers may be excluded.

-

Conditioning (Days 2-7): This phase typically alternates between drug and vehicle pairings.

-

Drug Pairing: On drug conditioning days, administer the TAAR1 agonist and confine the animal to one of the outer chambers for a specified duration (e.g., 30 minutes).

-

Vehicle Pairing: On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across subjects.

-

-

Test (Day 8): Administer vehicle to all animals and place them in the central chamber with free access to all chambers for a 15-20 minute session. Record the time spent in each of the three chambers.

-

Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session. Compare the preference scores between the treatment and control groups. A significant positive score indicates a conditioned place preference (reward), while a significant negative score suggests a conditioned place aversion.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAAR1 Agonist Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders, including schizophrenia, depression, and type 2 diabetes.[1][[“]][3][4][5] As a G protein-coupled receptor (GPCR), TAAR1 modulates monoaminergic and glutamatergic neurotransmission, making it a key player in regulating brain function. The development of TAAR1 agonists has shown therapeutic potential in both preclinical models and clinical trials. A critical aspect of the clinical development of these agonists is the identification and validation of target engagement biomarkers. These biomarkers are essential for demonstrating that a drug is interacting with its intended target and for guiding dose selection in clinical trials. This guide provides a comprehensive overview of the current understanding of TAAR1 signaling pathways and details the key preclinical and clinical biomarkers for assessing TAAR1 agonist target engagement.

TAAR1 Signaling Pathways

TAAR1 is a Gs- and Gq-coupled GPCR that, upon activation by endogenous trace amines or synthetic agonists, initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the dopamine transporter (DAT). TAAR1 signaling also involves Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. Furthermore, evidence suggests a G protein-independent signaling pathway involving β-arrestin2.

Below are diagrams illustrating the key TAAR1 signaling cascades.

Preclinical Biomarkers of TAAR1 Agonist Target Engagement

A variety of in vitro and in vivo preclinical models have been utilized to identify and characterize biomarkers of TAAR1 agonist activity. These biomarkers can be broadly categorized into direct measures of receptor engagement and downstream functional readouts.

Direct Target Engagement

These biomarkers provide direct evidence of the agonist binding to and activating the TAAR1 receptor.

| Biomarker Category | Specific Biomarker | Experimental System | Key Findings |

| Receptor Binding | Radioligand Binding Affinity | HEK293 cells expressing human or mouse TAAR1 | TAAR1 agonists like RO5256390 show high affinity (around 5 nM) for the receptor. |

| G-Protein Activation | GTPγS Binding Assay | Cell membranes expressing TAAR1 | Demonstrates agonist-induced G-protein coupling and activation. |

| Second Messenger Production | Intracellular cAMP Levels | HEK293 cells expressing TAAR1 | TAAR1 agonists dose-dependently increase cAMP levels. |

Downstream Signaling and Functional Readouts

These biomarkers assess the physiological and behavioral consequences of TAAR1 activation.

| Biomarker Category | Specific Biomarker | Experimental System | Key Findings |

| Protein Phosphorylation | Phosphorylation of ERK1/2 | HEK293 cells expressing TAAR1, mouse midbrain tissue | TAAR1 agonists induce a time- and concentration-dependent increase in ERK1/2 phosphorylation. |

| Phosphorylation of CREB | HEK293 cells expressing TAAR1 | TAAR1 agonists can induce the phosphorylation of CREB. | |

| Neurotransmitter Dynamics | Dopamine Release | Mouse striatal slices, in vivo microdialysis in rodents | TAAR1 activation can reduce the firing rate of dopamine neurons and modulate dopamine release. |

| Serotonin Release | In vivo microdialysis in rodents | TAAR1 is expressed in serotonergic neurons, and its activation can attenuate their firing rate. | |

| Gene Expression | Bcl-2 Expression | Mouse midbrain tissue, cells expressing TAAR1 | TAAR1 activation upregulates the anti-apoptotic protein Bcl-2. |

| Behavioral Models | Locomotor Activity | Rodent models | TAAR1 agonists can suppress hyperactivity induced by high dopamine levels. |

| Antipsychotic-like Effects | Rodent models of schizophrenia | TAAR1 agonists show efficacy in preclinical models relevant to psychosis. | |

| Antidepressant-like Effects | Rodent models of depression | TAAR1 agonists exhibit antidepressant-like properties in animal models. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are overviews of key experimental protocols.

Measurement of Intracellular cAMP

This assay is a fundamental method for assessing the direct activation of Gs-coupled receptors like TAAR1.

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing human or rodent TAAR1 are cultured in appropriate media.

-

Agonist Stimulation: Cells are treated with varying concentrations of the TAAR1 agonist for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular components.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The data is used to generate a dose-response curve to determine the agonist's potency (EC50) and efficacy (Emax).

Western Blot for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation of specific proteins, such as ERK1/2, following TAAR1 agonist treatment.

Protocol Outline:

-

Sample Preparation: Cells or tissues are treated with the TAAR1 agonist and then lysed to extract total protein.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-ERK1/2) and a primary antibody for the total protein as a loading control. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a detection reagent that produces a chemiluminescent or colorimetric signal.

-

Quantification: The intensity of the bands is quantified using densitometry to determine the relative level of protein phosphorylation.

Clinical Biomarkers of TAAR1 Agonist Target Engagement

The translation of preclinical findings to clinical studies is a critical step in drug development. While specific biomarker data from ongoing clinical trials of TAAR1 agonists like ulotaront and ralmitaront are not yet widely published, potential clinical biomarkers can be extrapolated from preclinical evidence and the known pharmacology of TAAR1.

| Biomarker Category | Potential Clinical Biomarker | Measurement Method | Rationale |

| Neurotransmitter Metabolites | Homovanillic acid (HVA) in CSF or plasma | HPLC-MS | HVA is a major metabolite of dopamine. Changes in HVA levels may reflect TAAR1-mediated modulation of dopamine turnover. |

| 5-Hydroxyindoleacetic acid (5-HIAA) in CSF or plasma | HPLC-MS | 5-HIAA is a major metabolite of serotonin. Changes in 5-HIAA levels could indicate TAAR1 engagement in serotonergic pathways. | |

| Neuroimaging | Dopamine D2/D3 Receptor Occupancy | Positron Emission Tomography (PET) | TAAR1 activation is known to modulate dopamine systems. PET imaging could assess downstream effects on dopamine receptor availability. |

| Cerebral Blood Flow/Glucose Metabolism | fMRI/PET | Changes in regional brain activity in areas rich in TAAR1 or its downstream targets could serve as a functional biomarker. | |

| Electrophysiology | Electroencephalography (EEG) | EEG | Given TAAR1's role in modulating neuronal firing, changes in EEG patterns, such as alterations in specific frequency bands, could be indicative of target engagement. |

| Peripheral Biomarkers | Plasma levels of hormones (e.g., GLP-1, PYY) | Immunoassays | Preclinical studies suggest TAAR1 agonists can increase levels of gut hormones, which could be a relevant biomarker for metabolic indications. |

Conclusion

The identification and validation of robust target engagement biomarkers are paramount for the successful clinical development of TAAR1 agonists. This guide has outlined the key signaling pathways of TAAR1 and summarized the preclinical and potential clinical biomarkers that can be employed to demonstrate that these novel therapeutics are reaching and acting upon their intended target. The methodologies described provide a foundation for the experimental approaches required to measure these biomarkers. As more data from clinical trials become available, the repertoire of validated TAAR1 target engagement biomarkers will undoubtedly expand, further facilitating the development of this promising class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. consensus.app [consensus.app]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic and Metabolic Profile of TAAR1 Agonists: A Technical Overview

An in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) properties of Trace Amine-Associated Receptor 1 (TAAR1) agonists is critical for the advancement of this promising class of therapeutics. This technical guide synthesizes available preclinical and clinical data, focusing on key pharmacokinetic parameters and metabolic pathways to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior in biological systems.

While a multitude of TAAR1 agonists are under investigation, this guide will focus on compounds with publicly available data, including those that have progressed to clinical trials such as ulotaront, and extensively studied preclinical compounds like RO5166017 and RO5263397. These agents are being explored for their therapeutic potential in a range of neuropsychiatric and metabolic disorders, including schizophrenia, substance use disorders, and type 2 diabetes.[1][2][3][4][5] A thorough grasp of their pharmacokinetic and metabolic characteristics is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring their safety and efficacy.

Pharmacokinetic Properties

The pharmacokinetic profiles of TAAR1 agonists have been characterized in various preclinical species and in humans, revealing insights into their absorption, distribution, and elimination. While specific quantitative data for a single "TAAR1 agonist 1" is not uniformly available across public literature, this section consolidates reported findings for key compounds.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Select TAAR1 Agonists

| Compound | Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| RO5166017 | Mouse | Subcutaneous | 3 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ||

| RO5263397 | Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Ulotaront | Human | Oral | Various | Dose-dependent | Data not available | Dose-dependent | Data not available | Data not available |

Note: Comprehensive quantitative pharmacokinetic data for specific TAAR1 agonists is limited in the public domain. The table will be populated as more specific data is identified.

Preclinical studies indicate that TAAR1 agonists can achieve systemic exposure after oral and parenteral administration. For instance, ulotaront, administered orally once daily in clinical trials, has demonstrated a manageable safety and tolerability profile, suggesting adequate oral bioavailability.

Metabolism and Excretion

The metabolism of TAAR1 agonists is a critical determinant of their duration of action and potential for drug-drug interactions. In vitro and in vivo studies are employed to identify the primary metabolic pathways and the enzymes responsible for their biotransformation.

In Vitro Metabolism:

In Vivo Metabolism:

Animal studies are conducted to understand the full metabolic profile in a whole organism. This involves administering the drug and analyzing plasma, urine, and feces for the parent compound and its metabolites.

Key Metabolic Pathways:

Common metabolic pathways for small molecule drugs like TAAR1 agonists include oxidation, hydroxylation, and glucuronidation. The specific pathways will be dependent on the chemical structure of the individual agonist.

Experimental Protocols

A detailed understanding of the methodologies used to generate pharmacokinetic and metabolic data is crucial for interpreting the results. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Studies in Rodents:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Drug Administration: The TAAR1 agonist is formulated in a suitable vehicle (e.g., saline, PEG400) and administered via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-